molecular formula C9H6Cl2N2 B11887554 2,6-Dichloro-4-methylquinazoline CAS No. 1260798-81-9

2,6-Dichloro-4-methylquinazoline

Cat. No.: B11887554
CAS No.: 1260798-81-9
M. Wt: 213.06 g/mol
InChI Key: WVDKGEOQAAROOR-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylquinazoline is a heterocyclic aromatic organic compound containing a quinazoline core structure substituted with chlorine atoms at positions 2 and 6, and a methyl group at position 4. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-methylquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-dichloroaniline with formamide or formic acid, followed by cyclization to form the quinazoline ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dichloro-4-methylquinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in developing new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Uniqueness: 2,6-Dichloro-4-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl substitutions make it a versatile intermediate for synthesizing various derivatives with potential therapeutic applications .

Properties

CAS No.

1260798-81-9

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

2,6-dichloro-4-methylquinazoline

InChI

InChI=1S/C9H6Cl2N2/c1-5-7-4-6(10)2-3-8(7)13-9(11)12-5/h2-4H,1H3

InChI Key

WVDKGEOQAAROOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)Cl)Cl

Origin of Product

United States

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